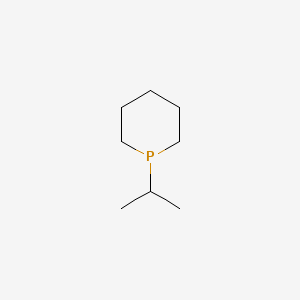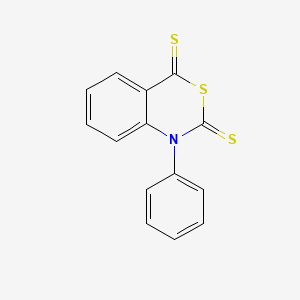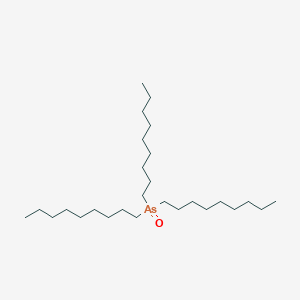
Trinonyl(oxo)-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trinonyl(oxo)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three nonyl groups and an oxo ligand attached to a central arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trinonyl(oxo)-lambda~5~-arsane typically involves the reaction of nonyl halides with arsenic trioxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as palladium on carbon. The reaction conditions, including temperature and pressure, are optimized to ensure the efficient formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Trinonyl(oxo)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the oxo ligand to hydroxyl or other reduced forms.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable solvent.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Hydroxyl-substituted arsenic compounds.
Substitution: Alkyl or aryl-substituted arsenic compounds.
Applications De Recherche Scientifique
Trinonyl(oxo)-lambda~5~-arsane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Trinonyl(oxo)-lambda~5~-arsane involves its interaction with molecular targets, such as enzymes and receptors. The oxo ligand plays a crucial role in the compound’s reactivity, facilitating the formation of reactive intermediates that can interact with biological molecules. The nonyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Trinonyl(oxo)-lambda~5~-phosphane: Similar structure but with phosphorus instead of arsenic.
Trinonyl(oxo)-lambda~5~-stibane: Similar structure but with antimony instead of arsenic.
Trinonyl(oxo)-lambda~5~-bismane: Similar structure but with bismuth instead of arsenic.
Uniqueness: Trinonyl(oxo)-lambda~5~-arsane is unique due to the presence of arsenic, which imparts distinct chemical and physical properties compared to its phosphorus, antimony, and bismuth analogs
Propriétés
Numéro CAS |
53324-12-2 |
|---|---|
Formule moléculaire |
C27H57AsO |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
1-di(nonyl)arsorylnonane |
InChI |
InChI=1S/C27H57AsO/c1-4-7-10-13-16-19-22-25-28(29,26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 |
Clé InChI |
IDGHOXFAVQLDQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC[As](=O)(CCCCCCCCC)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


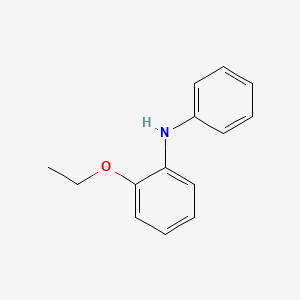

![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
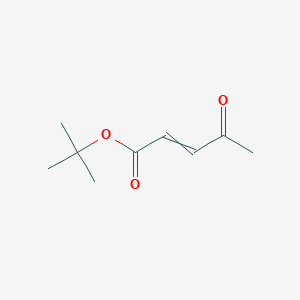
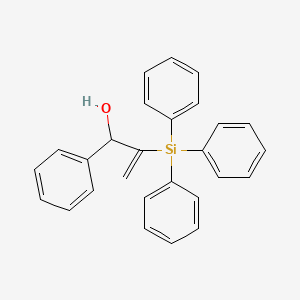
![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
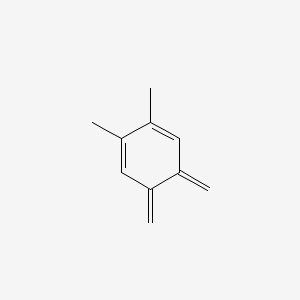
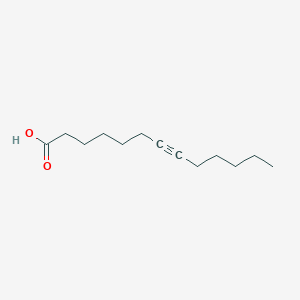

![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)
